molecular formula C29H46N2O2 B15130225 4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

Cat. No.: B15130225
M. Wt: 454.7 g/mol
InChI Key: QCFBFPHBSKOKSL-UHFFFAOYSA-N
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Description

4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the aminoethyl group. Key steps include:

    Formation of the spiro structure: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminoethyl group: This step often involves nucleophilic substitution reactions where an aminoethyl group is introduced to the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)pyridine: A simpler compound with an aminoethyl group attached to a pyridine ring.

    4-(2-aminoethyl)benzenesulfonamide: Contains an aminoethyl group attached to a benzene ring with a sulfonamide group.

Uniqueness

4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol is unique due to its complex spiro structure and the presence of multiple fused rings

Properties

Molecular Formula

C29H46N2O2

Molecular Weight

454.7 g/mol

IUPAC Name

4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

InChI

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3

InChI Key

QCFBFPHBSKOKSL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN

Origin of Product

United States

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